Chemical Structure and Properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Privileged Scaffold in Kinase Inhibitor Discovery
Chemical Structure and Properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a "privileged scaffold," particularly in the design of ATP-competitive and allosteric kinase inhibitors[1][2]. Among its functionalized derivatives, 3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS: 1260850-61-0) serves as a critical, versatile building block[3]. The dual presence of a highly reactive bromine atom at the C3 position and a hydroxyl group (capable of lactam-lactim tautomerism) at the C6 position allows for orthogonal, late-stage functionalization. This technical guide explores the physicochemical properties, structural biology, and validated synthetic protocols for deploying this compound in advanced drug discovery workflows.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ol is essential for predicting its behavior in both synthetic reactions and biological assays. A defining feature of this molecule is its tautomerism; it exists in equilibrium between the enol form (6-ol) and the keto form (6-one), which dictates its reactivity profile depending on the solvent and basicity of the environment[3].
| Property | Value |
| IUPAC Name | 3-bromo-5H-imidazo[1,2-b]pyridazin-6-one[3] |
| Common Synonyms | 3-Bromoimidazo[1,2-b]pyridazin-6-ol[3] |
| CAS Registry Number | 1260850-61-0[3] |
| Molecular Formula | C6H4BrN3O[3] |
| Molecular Weight | 214.02 g/mol [3] |
| Tautomerism | Lactam-Lactim (6-one ⇌ 6-ol) |
| Key Reactive Sites | C3 (Electrophilic cross-coupling), C6 (Nucleophilic substitution/alkylation) |
Structural Biology & Mechanistic Causality: Why This Scaffold?
As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand why this specific heterocyclic core is so heavily utilized in oncology and immunology.
The Kinase Hinge-Binding Motif: The imidazo[1,2-b]pyridazine core is a bioisostere of the adenine ring found in ATP. The nitrogen atoms within the bicyclic system (specifically N1 and N5) act as highly efficient hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[2][4].
Causality of Substituents:
-
The C3-Bromine: The C3 position projects directly into the hydrophobic pocket (or the gatekeeper region) of the kinase ATP-binding site. The bromine atom acts as a synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). By attaching specific aryl or heteroaryl groups here, researchers can fine-tune the inhibitor's selectivity profile against closely related kinases[1].
-
The C6-Hydroxyl/One: The C6 position typically points toward the solvent-exposed region of the kinase. Converting the 6-ol into an ether or amine linkage allows for the attachment of solubilizing groups (like morpholine or piperazine). These groups drastically improve the pharmacokinetic properties (aqueous solubility, metabolic stability) without disrupting the core binding affinity[1][5].
Experimental Workflows: Synthesis and Functionalization
To ensure scientific integrity, the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol must be approached as a self-validating system. The standard approach involves the construction of the bicyclic core followed by regioselective halogenation[6][7].
Caption: Step-by-step synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol from pyridazine precursors.
Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
Causality: Direct condensation of 3-amino-6-hydroxypyridazine often leads to poor yields due to competing N- vs. O-alkylation. Using 3-amino-6-methoxypyridazine masks the oxygen, ensuring cyclization occurs exclusively on the ring nitrogens[6].
-
Reagents: 3-Amino-6-methoxypyridazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), 48% HBr (catalytic).
-
Procedure: Pre-treat the acetal with HBr to generate free bromoacetaldehyde in situ. Add the pyridazine in ethanol and sodium bicarbonate (NaHCO3) to neutralize the acid.
-
Conditions: Reflux for 12 hours. The mild basic condition facilitates the initial alkylation at the most nucleophilic ring nitrogen, followed by cyclization[6].
-
Validation: LC-MS should indicate the mass of the cyclized 6-methoxyimidazo[1,2-b]pyridazine intermediate.
Protocol 2: Regioselective Bromination
Causality: The imidazole ring is highly electron-rich compared to the pyridazine ring. Electrophilic aromatic substitution (bromination) occurs regioselectively at the C3 position due to the stabilization of the Wheland intermediate[7].
-
Reagents: 6-Methoxyimidazo[1,2-b]pyridazine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Procedure: Dissolve the starting material in chloroform (CHCl3) or DMF. Add NBS portion-wise at 0°C to prevent over-bromination.
-
Conditions: Stir at room temperature or mild reflux for 2-4 hours[7].
-
Validation: 1H NMR will show the disappearance of the C3 proton (typically around 7.5-7.8 ppm).
Protocol 3: Demethylation to yield the 6-ol
-
Reagents: 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine, 33% HBr in Acetic Acid (or BBr3 in DCM).
-
Procedure: Heat the intermediate in HBr/AcOH at 80°C for 4-6 hours.
-
Validation: The resulting precipitate is 3-Bromoimidazo[1,2-b]pyridazin-6-ol. IR spectroscopy will reveal a strong C=O stretch (due to the 6-one tautomer) and broad O-H/N-H stretching.
Applications in Targeted Therapeutics
Once synthesized, this scaffold is deployed to create highly potent, targeted therapeutics across multiple disease states.
-
TAK1 Inhibitors (Multiple Myeloma): Researchers have utilized the C3-bromo handle to introduce aryl substituents and the C6-ol to attach morpholine groups. These derivatives inhibit the Transforming Growth Factor-β Activated Kinase (TAK1) at nanomolar concentrations (IC50 ~55 nM), showing excellent efficacy against multiple myeloma cell lines[1].
-
TYK2 Pseudokinase Ligands: By targeting the JH2 pseudokinase domain of TYK2, imidazo[1,2-b]pyridazine derivatives act as allosteric inhibitors. This prevents cytokine-mediated receptor activation, offering a pathway to treat immuno-inflammatory diseases without the off-target toxicity associated with active-site (JH1) inhibitors[2].
-
CDK12/13 Covalent Inhibitors: Recent breakthroughs in Triple-Negative Breast Cancer (TNBC) research have leveraged this scaffold to design covalent inhibitors that bind to Cys1039 of CDK12, effectively suppressing tumor proliferation[8].
-
PI3K/mTOR Dual Inhibitors: Structural optimization of the imidazo[1,2-b]pyridazine core has led to the discovery of dual PI3K/mTOR inhibitors. These compounds demonstrate profound in vivo antifibrotic effects, positioning them as candidates for Idiopathic Pulmonary Fibrosis (IPF) therapy[9].
Caption: Mechanism of action for imidazo[1,2-b]pyridazine-derived kinase inhibitors blocking signaling.
Sources
- 1. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide,3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide Suppliers & Manufacturers [chemicalregister.com]
- 4. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase Research Compound [benchchem.com]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
